molecular formula C9H7BrN2S B1491899 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2090990-10-4

4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine

Cat. No. B1491899
CAS RN: 2090990-10-4
M. Wt: 255.14 g/mol
InChI Key: LHZDTYGYEDUTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods such as an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods include a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and include reactions with ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .

Scientific Research Applications

Synthesis Methods

  • A combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (S N H) reactions provides a versatile method for synthesizing substituted pyrimidines like 4-(thiophen-2-yl)-, 5-(thiophen-2-yl)-, and 4,5-di(thiophen-2-yl) substituted pyrimidines from commercially available 5-bromopyrimidine. This method has been studied using gas–liquid chromatography/mass-spectrometry and confirmed through X-ray crystallography analysis (Verbitskiy et al., 2012).

Charge Transfer and Electronic Properties

  • Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives, employing density functional theory, focused on reducing the HOMO–LUMO energy gap to improve intra-molecular charge transfer. This study provides insights into the electronic, photophysical, and charge transfer properties of these derivatives, suggesting their potential as effective materials in optoelectronics and semiconductor devices (Irfan, 2014).

Biological Applications

  • Synthesized 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives exhibited significant to moderate biological activities, including antimicrobial, anthelmintic, and insecticidal activities. This highlights the potential of these derivatives in biological and pharmaceutical applications (Bamnela & Shrivastava, 2010).

Antitumor Activity

  • A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain revealed potent antitumor activity in vitro and in vivo. These compounds selectively inhibited the proliferation of cells expressing folate receptors and the proton-coupled folate transporter, demonstrating significant potential in cancer therapy (Wang et al., 2011).

Structural Analysis

  • The structural analysis of a 1-thiophen-2-ylmethyleneaminopyrimidine derivative, including its molecular interactions and crystal structure, provides valuable insights for further chemical modifications and potential applications in various fields, such as materials science (Elgemeie et al., 2015).

Nonlinear Optical Properties

  • Thiopyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. The study, which includes density functional theory calculations, suggests that these derivatives have considerable NLO character, making them suitable for use in optoelectronic applications (Hussain et al., 2020).

Future Directions

Thiophene-based analogs, which “4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine” is a part of, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

4-bromo-6-(thiophen-2-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZDTYGYEDUTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 4
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 6
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.